Ethyl4-cyanofuran-2-carboxylate
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Overview
Description
Ethyl4-cyanofuran-2-carboxylate is a heterocyclic organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-cyanofuran-2-carboxylate typically involves the reaction of ethyl cyanoacetate with furan derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with furan-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl4-cyanofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl4-cyanofuran-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl4-cyanofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules plays a crucial role in its biological activity .
Comparison with Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has similar structural features but with an amino group instead of an ester group.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Another furan derivative with different substituents, exhibiting unique biological activities.
Uniqueness: Ethyl4-cyanofuran-2-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its cyano and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial contexts .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
ethyl 4-cyanofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3,5H,2H2,1H3 |
InChI Key |
PODDFLAJBDLLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CO1)C#N |
Origin of Product |
United States |
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